N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide: is a synthetic organic compound with the molecular formula C19H21Cl2NO3 . It is characterized by a furan ring substituted with a cycloheptyl group and a dichlorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Cycloheptyl Group: The furan ring is then substituted with a cycloheptyl group. This can be done using cycloheptyl halides in the presence of a base.
Attachment of Dichlorophenoxy Methyl Group: The final step involves the attachment of the dichlorophenoxy methyl group to the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- N-cycloheptyl-5-[(2,6-dichlorophenoxy)methyl]-2-furamide
- N-cycloheptyl-5-[(3,5-dichlorophenoxy)methyl]-2-furamide
Uniqueness
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the dichlorophenoxy methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C19H21Cl2NO3 |
---|---|
Molecular Weight |
382.3g/mol |
IUPAC Name |
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21Cl2NO3/c20-13-7-9-16(21)18(11-13)24-12-15-8-10-17(25-15)19(23)22-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,22,23) |
InChI Key |
LYPMZUNFQZUABF-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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